rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis
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Overview
Description
rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Preparation Methods
The synthesis of rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid and sodium azide (NaN3).
Mixed Anhydride Method: The amino acid is converted to its corresponding azide using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method.
Isolation and Purification: The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.
Chemical Reactions Analysis
rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis due to its stability and ease of removal.
Biological Studies: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is employed in the development of novel therapeutic agents and drug delivery systems.
Industrial Applications: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis involves the following steps:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Pathways Involved: It modulates various biochemical pathways, including signal transduction and metabolic pathways, to achieve its desired effects.
Comparison with Similar Compounds
rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis can be compared with other similar compounds, such as:
rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis: This compound has a similar structure but differs in the stereochemistry of the oxolane ring.
rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid: This compound contains a pyrrolidine ring instead of an oxolane ring.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) |
InChI Key |
FDEJQEIPNKRDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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